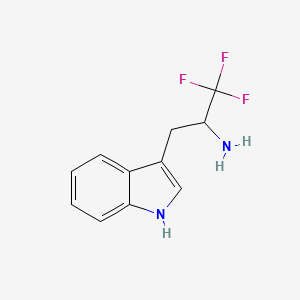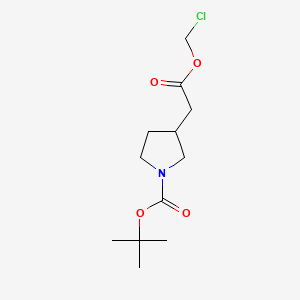
tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a chloromethoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloromethyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethoxy group in tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: Tert-butyl 3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate.
Reduction: Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It can be used to investigate enzyme inhibition and receptor binding properties.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties .
Industry: In the industrial sector, tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate : Similar structure but with a piperazine ring instead of a pyrrolidine ring.
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate : Contains a piperazine ring and a chloroethyl group.
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate : Contains a boronic ester group.
Uniqueness: tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZMMBKLGOZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
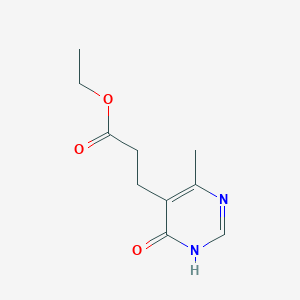
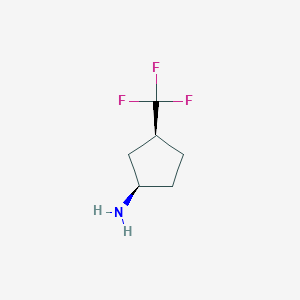
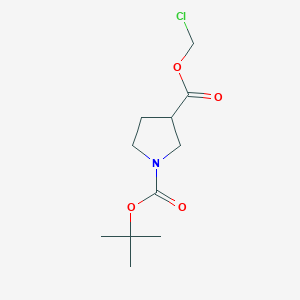
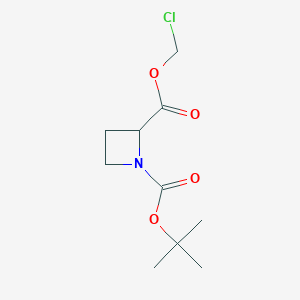
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052275.png)
![CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE](/img/structure/B8052278.png)
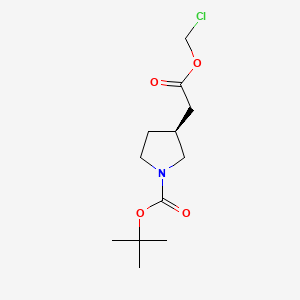

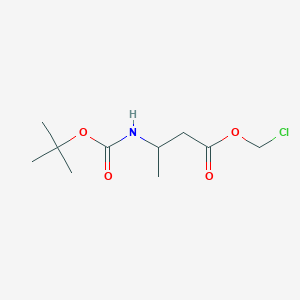
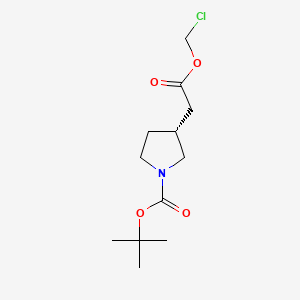
![rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8052325.png)
